2-[3-NITRO-5-(PHENYLSULFANYL)ANILINO]TETRAHYDRO-2H-PYRAN-3,4,5-TRIOL
Overview
Description
2-[3-NITRO-5-(PHENYLSULFANYL)ANILINO]TETRAHYDRO-2H-PYRAN-3,4,5-TRIOL is a complex organic compound that features a nitro group, a phenylthio group, and a pentopyranosylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-NITRO-5-(PHENYLSULFANYL)ANILINO]TETRAHYDRO-2H-PYRAN-3,4,5-TRIOL typically involves multiple steps. One common method involves the reaction of 5-chloro-2-nitroaniline with thiophenol in the presence of a base such as sodium hydride in dimethylformamide. This reaction forms the intermediate 2-nitro-5-(phenylthio)aniline, which can then be further reacted with a pentopyranosylamine derivative under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[3-NITRO-5-(PHENYLSULFANYL)ANILINO]TETRAHYDRO-2H-PYRAN-3,4,5-TRIOL can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The phenylthio group can be oxidized to a sulfone.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Introduction of various substituents on the aromatic ring.
Scientific Research Applications
2-[3-NITRO-5-(PHENYLSULFANYL)ANILINO]TETRAHYDRO-2H-PYRAN-3,4,5-TRIOL has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-NITRO-5-(PHENYLSULFANYL)ANILINO]TETRAHYDRO-2H-PYRAN-3,4,5-TRIOL involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenylthio group can interact with thiol-containing biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 2-nitro-5-(phenylthio)aniline
- N-(3-nitro-5-phenylsulfanyl-phenyl)-2-o-tolyloxy-acetamide
- N-(3-hydroxy-phenyl)-5-nitro-phthalamic acid
Uniqueness
2-[3-NITRO-5-(PHENYLSULFANYL)ANILINO]TETRAHYDRO-2H-PYRAN-3,4,5-TRIOL is unique due to its combination of a nitro group, a phenylthio group, and a pentopyranosylamine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(3-nitro-5-phenylsulfanylanilino)oxane-3,4,5-triol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S/c20-14-9-25-17(16(22)15(14)21)18-10-6-11(19(23)24)8-13(7-10)26-12-4-2-1-3-5-12/h1-8,14-18,20-22H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMKODJDSTWVOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)NC2=CC(=CC(=C2)SC3=CC=CC=C3)[N+](=O)[O-])O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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